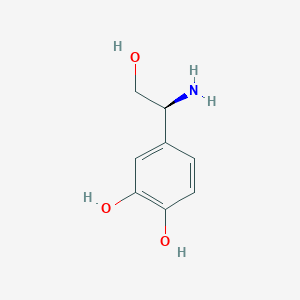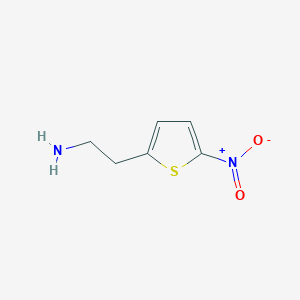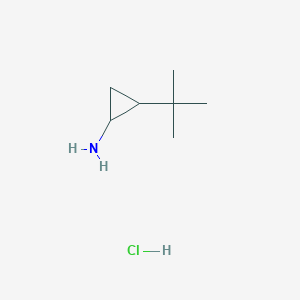
2-Tert-butylcyclopropan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylcyclopropan-1-aminehydrochloride is an organic compound that belongs to the class of cyclopropanes. It is characterized by the presence of a tert-butyl group attached to a cyclopropane ring, which is further bonded to an amine group. The hydrochloride salt form enhances its stability and solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopropan-1-aminehydrochloride typically involves the cyclization of a suitable precursor. One common method is the asymmetric Michael addition reaction, where a chiral catalyst is used to introduce the tert-butyl group onto the cyclopropane ring. Another method involves the alkylation and cyclization of a glycine Schiff base complexed with nickel (II).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butylcyclopropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylcyclopropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butylcyclopropan-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Tert-butyl-1,1,3,3-tetramethylguanidine
- 2-Tert-butylcyclopropan-1-amine
- 2-Tert-butylcyclopropan-1-aminehydrochloride (racemic mixture)
Uniqueness
This compound is unique due to its specific chiral centers and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H16ClN |
|---|---|
Molekulargewicht |
149.66 g/mol |
IUPAC-Name |
2-tert-butylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,3)5-4-6(5)8;/h5-6H,4,8H2,1-3H3;1H |
InChI-Schlüssel |
FEDWISBIFUPRJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CC1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


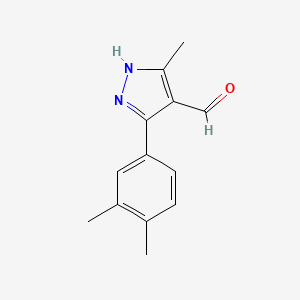
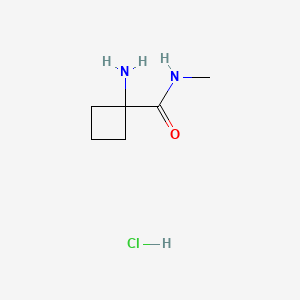
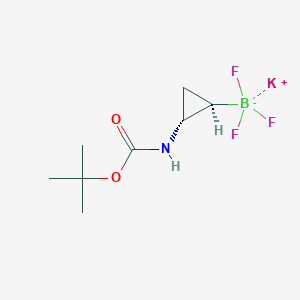
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
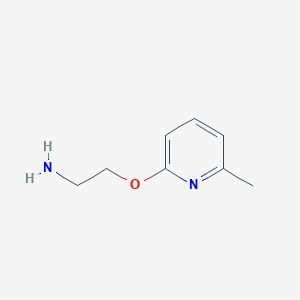
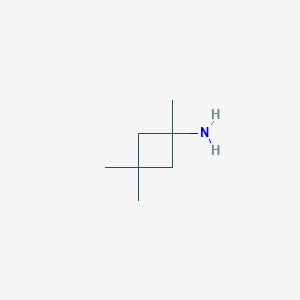
![5-Aminobenzo[b]furan hydrochloride](/img/structure/B13565530.png)
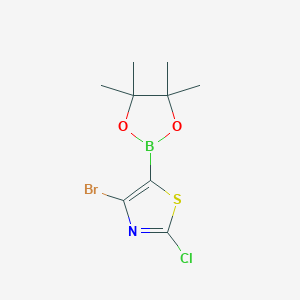
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
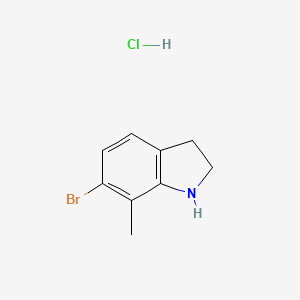
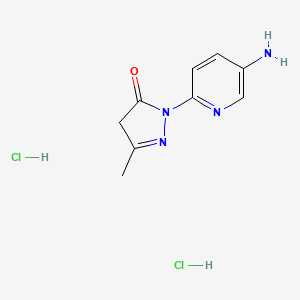
![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
